molecular formula C8H14Cl2N2 B1413164 (R)-1-(Pyridin-2-yl)propan-1-amine dihydrochloride CAS No. 1263198-96-4

(R)-1-(Pyridin-2-yl)propan-1-amine dihydrochloride

Cat. No. B1413164
M. Wt: 209.11 g/mol
InChI Key: ORURRAVEPLPSIJ-XCUBXKJBSA-N
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Description

Typically, a chemical compound’s description includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter), odor, and taste if applicable.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.



Molecular Structure Analysis

This involves determining the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and redox potential.


Scientific Research Applications

Complexation and Ligand Behavior

(R)-1-(Pyridin-2-yl)propan-1-amine dihydrochloride has been studied for its potential in complexation reactions. For example, a study investigated its reaction with 2-pyridinecarbaldehyde, exploring its use as a ligand in the formation of a tetradentate ligand with cadmium(II) ions. This complex was characterized using spectroscopic methods, demonstrating the potential of (R)-1-(Pyridin-2-yl)propan-1-amine dihydrochloride in coordination chemistry and ligand design (Hakimi et al., 2013).

Catalysis and Polymerization

Research has also explored the application of derivatives of this compound in catalysis. For instance, polypyrrole-functionalized ruthenium carbene catalysts containing a related ligand were developed for olefin epoxidation, highlighting the versatility of (R)-1-(Pyridin-2-yl)propan-1-amine dihydrochloride and its derivatives in catalytic processes (Dakkach et al., 2014).

Structural and Quantum Chemical Analysis

The compound has been the subject of quantum chemical analysis to understand its structural dynamics. Studies have shown that it exhibits dynamic tautomerism and divalent N(I) character, providing insights into its electron distribution and chemical properties (Bhatia et al., 2013).

Safety And Hazards

This includes information on the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This could involve potential applications of the compound, areas for further research, and predictions about its future use and development.


Please note that the availability of this information can vary depending on the compound and the extent to which it has been studied. For “®-1-(Pyridin-2-yl)propan-1-amine dihydrochloride”, you may need to conduct laboratory experiments or consult a specialist in the field for more detailed information. Always remember to follow safety guidelines when handling chemical substances.


properties

IUPAC Name

(1R)-1-pyridin-2-ylpropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-2-7(9)8-5-3-4-6-10-8;;/h3-7H,2,9H2,1H3;2*1H/t7-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORURRAVEPLPSIJ-XCUBXKJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=N1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=CC=N1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(Pyridin-2-yl)propan-1-amine dihydrochloride

CAS RN

1263198-96-4
Record name (1R)-1-(pyridin-2-yl)propan-1-amine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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